GW297361

CDK inhibitor chemical biology yeast halo assay

GW297361 (CAS 388627-21-2, C₁₆H₁₂N₄O₃S₂, MW 372.42) is an oxindole small-molecule inhibitor of cyclin‑dependent kinases (CDKs) originally developed as part of a CDK2‑focused medicinal chemistry programme. In vitro biochemical assays demonstrate that GW297361 potently inhibits yeast Cdk1 (IC₅₀ 20 nM) and yeast Pho85 (IC₅₀ 400 nM), and profiling against a panel of human kinases reveals high‑affinity binding to CDK2 (IC₅₀ 1.9 nM), CDK9 (IC₅₀ 10 nM), CDK1 (IC₅₀ 30 nM), CDK4 (IC₅₀ 300 nM), VEGFR2 (IC₅₀ 120 nM), and SRC (IC₅₀ 930 nM).

Molecular Formula C16H12N4O3S2
Molecular Weight 372.4 g/mol
Cat. No. B10755381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW297361
Molecular FormulaC16H12N4O3S2
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=CC2=C(NC3=C2C4=C(C=C3)N=CS4)O)S(=O)(=O)N
InChIInChI=1S/C16H12N4O3S2/c17-25(22,23)10-3-1-9(2-4-10)18-7-11-14-12(20-16(11)21)5-6-13-15(14)24-8-19-13/h1-8,20-21H,(H2,17,22,23)
InChIKeyOTEUBDUXVNFEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GW297361 Procurement Guide: Key Compound Profile and Basic Characteristics


GW297361 (CAS 388627-21-2, C₁₆H₁₂N₄O₃S₂, MW 372.42) is an oxindole small-molecule inhibitor of cyclin‑dependent kinases (CDKs) originally developed as part of a CDK2‑focused medicinal chemistry programme [1]. In vitro biochemical assays demonstrate that GW297361 potently inhibits yeast Cdk1 (IC₅₀ 20 nM) and yeast Pho85 (IC₅₀ 400 nM), and profiling against a panel of human kinases reveals high‑affinity binding to CDK2 (IC₅₀ 1.9 nM), CDK9 (IC₅₀ 10 nM), CDK1 (IC₅₀ 30 nM), CDK4 (IC₅₀ 300 nM), VEGFR2 (IC₅₀ 120 nM), and SRC (IC₅₀ 930 nM) [2]. The defining feature of GW297361 is a pronounced discrepancy between its in vitro biochemical potency and its cellular functional selectivity—a property that distinguishes it from close structural analogs and makes it uniquely suited for studies of pathway‑sensitive kinase inhibition [1].

GW297361 Substitution Risk Analysis: Why Close Oxindole Analogs Are Not Interchangeable


GW297361 belongs to the oxindole class of CDK inhibitors, a family that includes closely related compounds such as GW400426 (1‑TEG), GW8510, and GW8101. Despite sharing a common core scaffold, these compounds cannot be interchanged for experiments intended to dissect pathway‑sensitive kinase inhibition. GW297361 is unique among its analogs in that its cellular target selectivity is inverted relative to its in vitro biochemical potency: it potently inhibits Cdk1 in vitro (IC₅₀ 20 nM) yet spares Cdk1‑dependent cell proliferation in cells, while simultaneously inhibiting Pho85‑dependent signaling despite a 20‑fold weaker biochemical affinity for Pho85 [1]. The closest structural analog, GW400426 (1‑TEG), differs only by the presence of a tetraethyleneglycol (TEG) solubilising group, yet demonstrates the opposite cellular behaviour—inhibiting both Cdk1 and Pho85 pathways indiscriminately [1]. This functional divergence is not predicted by in vitro IC₅₀ values, which are near‑identical for the two compounds across a panel of human kinases [1]. Consequently, substitution with any oxindole analog without explicit cellular-functional validation will irreproducibly alter the biological readout, compromising experimental conclusions [1].

GW297361 Quantitative Differentiation Evidence: Comparator-Based Selection Data


GW297361 vs GW400426: Cellular Proliferation Assay – Cdk1‑Dependent Growth Sparing

In the YRP1 drug‑sensitised yeast strain, GW297361 does not inhibit cell proliferation at concentrations up to 50 μM in the halo assay, whereas GW400426 (1‑TEG) potently blocks proliferation with an EC₅₀ of approximately 20 μM [1][2]. This functional difference occurs despite GW297361 being a more potent biochemical inhibitor of Cdk1 (IC₅₀ 20 nM) than GW400426 (IC₅₀ 35 nM) [1]. The proliferation‑sparing property of GW297361 makes it uniquely suitable for experiments that require Pho85 pathway modulation without concomitant cell‑cycle arrest [1].

CDK inhibitor chemical biology yeast halo assay

GW297361 vs GW400426: In Vitro–Cellular Selectivity Inversion for Cdk1/Pho85

GW297361 exhibits a 20‑fold biochemical selectivity for Cdk1 over Pho85 in vitro (IC₅₀ Cdk1 = 20 nM; IC₅₀ Pho85 = 400 nM), yet in yeast cells it elicits a Pho85‑selective transcriptional response while only partially inhibiting Cdk1 [1]. GW400426 (1‑TEG), by contrast, biochemically inhibits Cdk1 (IC₅₀ = 35 nM) less potently than GW297361 and Pho85 (IC₅₀ = 1.5 μM) more weakly still, but in cells GW400426 inhibits both kinases fully, blocking Cdk1‑dependent transcription and proliferation and activating Pho85‑dependent gene expression [1]. The cellular selectivity of GW297361 for Pho85 over Cdk1 is therefore inverted relative to its in vitro biochemical profile [1].

kinase selectivity pathway sensitivity biochemical vs cellular potency

GW297361 vs GW400426: Intracellular Cdk1 Substrate Phosphorylation – Orc6 Isoform Shift

Treatment of YRP1 yeast cells with GW297361 at 20 μM for 15 minutes results in only a partial shift of the Cdk1 substrate Orc6 to its faster‑migrating hypophosphorylated isoform, yielding a lower‑band:upper‑band ratio of approximately 2:1 on SDS‑PAGE [1]. In contrast, GW400426 (1‑TEG) treatment under identical conditions shifts the majority of Orc6 to the faster‑migrating isoform, yielding a ratio of 4:1 [1]. This quantitative difference in substrate phosphorylation demonstrates that GW297361 achieves only submaximal intracellular Cdk1 engagement, consistent with its inability to block cell proliferation [1].

intracellular target engagement Cdk1 phosphorylation Orc6 biomarker

GW297361 Human Kinase Selectivity Profile: Potent CDK2 Inhibition vs CDK2‑Selective Reference Compound GW8510

Profiling against a panel of human kinases reveals that GW297361 inhibits CDK2 with an IC₅₀ of 1.9 nM, making it more potent on CDK2 than the reference CDK2‑selective inhibitor GW8510 (IC₅₀ CDK2 = 10 nM) [1]. However, GW297361 is less selective for CDK2 over CDK1 (16‑fold, CDK2 IC₅₀ 1.9 nM vs CDK1 IC₅₀ 30 nM) compared with GW8510 (11‑fold, CDK2 IC₅₀ 10 nM vs CDK1 IC₅₀ 110 nM) [1]. GW297361 also exhibits off‑target activity against VEGFR2 (IC₅₀ 120 nM) and SRC (IC₅₀ 930 nM), which are not reported for GW8510 at comparable concentrations [1]. This broader kinase‑engagement profile makes GW297361 suitable for applications where multi‑kinase modulation is desired, but unsuitable as a monospecific CDK2 chemical probe [1].

human kinase profiling CDK2 selectivity kinase inhibitor panel

GW297361 vs GW400426: Solubility and Formulation Implications of the TEG Modification

GW400426 (1‑TEG) possesses a tetraethyleneglycol (TEG) moiety that confers superior aqueous and DMSO solubility compared with GW297361 [1]. GW297361 requires sonication to achieve DMSO solubility of approximately 100 mg/mL (268.5 mM) in freshly opened anhydrous DMSO, and its aqueous solubility is poor (< 1 mg/mL) [2]. The TEG‑modified analog GW400426 is more readily solubilised in both DMSO and aqueous media, which may affect apparent cellular potency due to differences in bioavailability [1]. This physicochemical distinction directly impacts experimental design: GW297361 is suitable for protocols where low aqueous solubility is tolerated (e.g., DMSO‑maintained in vitro assays), but users requiring high aqueous solubility for in vivo or cell‑based applications should consider this limitation [1][2].

aqueous solubility formulation DMSO stock preparation

GW297361 Optimal Application Scenarios: Where This Compound Delivers Unique Value


Pathway‑Sensitive Kinase Inhibition Studies: Dissecting Pho85‑Dependent Signalling Without Cdk1‑Associated Cytotoxicity

GW297361 is the only oxindole CDK inhibitor demonstrated to elicit a Pho85‑selective transcriptional response while sparing Cdk1‑dependent cell proliferation at concentrations up to 50 μM [1]. This makes it the compound of choice for chemical‑genetic dissection of Pho85‑regulated phosphate‑sensing pathways in S. cerevisiae, where simultaneous Cdk1 inhibition would confound cell‑cycle‑related transcriptional readouts [1]. The Orc6 phosphoisoform shift assay provides a validated intracellular biomarker for confirming submaximal Cdk1 engagement [1].

Yeast Chemical Genomics and Target Deconvolution – Multiplex Kinase Inhibitor Profiling

GW297361, together with its comparator GW400426, forms a matched chemical‑genetic tool pair for studying the emergent properties of multiplex kinase inhibition. GW400426 inhibits both Cdk1 and Pho85, producing a transcriptional signature of simultaneous dual‑target engagement, while GW297361 functionally inhibits only Pho85 despite near‑identical in vitro biochemical profiles [1]. The pair enables researchers to attribute cellular phenotypes to specific kinase‑inhibition combinations with a level of precision unattainable with single compounds [1].

CDK2‑Focused Drug Discovery with Extended Kinase‑Engagement Profile

GW297361 inhibits human CDK2 with an IC₅₀ of 1.9 nM, surpassing the potency of the reference CDK2 inhibitor GW8510 (IC₅₀ 10 nM), while additionally engaging CDK9 (10 nM), VEGFR2 (120 nM), and CDK1 (30 nM) [1]. This multi‑target profile positions GW297361 as a useful starting scaffold for medicinal chemistry programmes seeking to optimise combined CDK2/VEGFR2 inhibition, a strategy of interest in oncology [1]. Its broader spectrum distinguishes it from highly selective CDK2 probes such as GW8510 [1].

Functional Selectivity Paradox as a Teaching Tool for Kinase Inhibitor Pharmacology

The inverted cellular selectivity of GW297361—potent Cdk1 inhibition in vitro yet Pho85‑selective effects in cells—provides an exceptional case study for illustrating the principle that biochemical IC₅₀ values alone cannot predict cellular or in vivo pharmacological activity [1]. GW297361 is uniquely suited for educational and training contexts in chemical biology, kinase inhibitor discovery, and systems pharmacology, where the disconnect between biochemical potency and pathway sensitivity must be demonstrated experimentally [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW297361

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.